molecular formula C10H12FNO B13046185 1-Amino-1-(4-fluoro-3-methylphenyl)acetone

1-Amino-1-(4-fluoro-3-methylphenyl)acetone

Cat. No.: B13046185
M. Wt: 181.21 g/mol
InChI Key: OJJCIDAPRXUBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-fluoro-3-methylphenyl)acetone is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

OJJCIDAPRXUBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)C)N)F

Origin of Product

United States

The Significance of α Amino Ketone Scaffolds in Contemporary Chemical Research

The α-amino ketone motif is a cornerstone in the architecture of numerous biologically active molecules and serves as a versatile building block in organic synthesis. rsc.orgresearchgate.netnih.govcolab.ws This structural unit, characterized by an amino group attached to the carbon atom adjacent to a carbonyl group, is present in a variety of natural products and pharmaceutical compounds. researchgate.netcolab.ws For instance, molecules like the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone feature this key scaffold. researchgate.net

The synthetic utility of α-amino ketones is vast. rsc.orgresearchgate.net The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. researchgate.net These compounds can be readily converted into other valuable structures, such as 2-amino alcohols and a wide array of nitrogen-containing heterocyclic compounds. colab.ws The rich chemistry of the carbonyl group enables additions of various nucleophiles, while the amino group can participate in reactions like acylation and alkylation. This dual reactivity makes α-amino ketones highly sought-after intermediates in the construction of complex molecular frameworks. rsc.orgnih.gov

Structural Features and Reactive Centers of 1 Amino 1 4 Fluoro 3 Methylphenyl Acetone

While specific experimental data for 1-Amino-1-(4-fluoro-3-methylphenyl)acetone is not widely available in public literature, a thorough analysis of its structure reveals key features that likely dictate its chemical behavior. The molecule's architecture combines an α-amino ketone core with a substituted aromatic ring, creating a compound with multiple reactive centers.

The primary reactive sites are the amino group and the ketone carbonyl group. The amino group can act as a nucleophile and a base, while the ketone's carbonyl carbon is electrophilic. The fluorinated and methylated phenyl ring also plays a crucial role in modulating the molecule's electronic properties and steric environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect, which can influence the reactivity of the entire molecule. mdpi.comnih.govresearchgate.net This fluorination can enhance the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack. mdpi.com The methyl group, on the other hand, is an electron-donating group that can partially offset the effect of the fluorine atom.

PropertyValue
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name This compound
Key Functional Groups Primary Amine, Ketone, Fluorinated Aromatic Ring
Predicted Reactive Centers Nucleophilic Amino Group, Electrophilic Carbonyl Carbon

Research Gaps and Future Perspectives in the Study of Fluorinated Aryl α Amino Ketones

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of the target molecule, this compound, identifies several logical disconnections that form the basis for potential synthetic strategies. The core structure is an α-amino ketone, suggesting that the primary bond formations would involve the carbon-nitrogen (C-N) bond or one of the carbon-carbon (C-C) bonds adjacent to the carbonyl group.

The most straightforward disconnections are:

(a) C-N Bond Disconnection: This approach disconnects the amino group, leading back to a precursor such as an α-halo ketone or the ketone itself. This implies an amination reaction as the final step, starting from a substituted acetophenone (B1666503) derivative. The precursor would be 1-(4-fluoro-3-methylphenyl)acetone or its α-halogenated form.

(b) C-C Bond Disconnection (Acyl-Aryl): Disconnecting the bond between the carbonyl carbon and the phenyl ring is a less common but viable route, potentially involving a Friedel-Crafts acylation type reaction or coupling with an organometallic reagent.

(c) C-C Bond Disconnection (Nitrile Route): A powerful strategy involves disconnecting the molecule to a nitrile precursor. This could involve the reaction of a Grignard reagent with a nitrile to form the ketone, followed by hydrolysis of an intermediate imine. libretexts.orgpressbooks.publibretexts.org The key precursor in this pathway would be an appropriately substituted α-aminonitrile.

These primary disconnections pave the way for the exploration of various synthetic methodologies, ranging from classical, robust reactions to more modern, stereocontrolled processes.

Advanced and Modern Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and stereoselective methods for constructing complex molecules. The synthesis of chiral α-amino ketones is a particularly active area of research due to their importance as building blocks for pharmaceuticals. rsc.org

Enantioselective Synthesis Methodologies

Achieving enantioselectivity is a primary goal of modern synthesis. Several catalytic asymmetric methods have been developed that could be applied to produce a single enantiomer of this compound.

Palladium-Catalyzed Asymmetric Arylation: One innovative approach involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. rsc.org This method uses a chiral palladium(II) complex to achieve high yields and excellent enantioselectivities in the synthesis of acyclic α-amino ketones. nih.gov

Rhodium-Catalyzed Amination: Another powerful technique is the Rh(II)-catalyzed amination of silyl (B83357) enol ethers. acs.org This method uses a chiral Rh(II) catalyst and an O-arylhydroxylamine as the nitrogen source to directly convert silyl enol ethers of ketones into α-amino ketones with high enantiomeric excess. acs.org

Direct C(sp³)–H Acylation: A novel strategy merges transition metal and photoredox catalysis to achieve direct enantioselective acylation of α-amino C(sp³)–H bonds with carboxylic acids. acs.org This allows for the cross-coupling of readily available N-alkyl benzamides with a wide range of carboxylic acids to produce chiral α-amino ketones. acs.org

Overview of Enantioselective Methods for α-Amino Ketone Synthesis
MethodologyCatalyst SystemKey TransformationReference
Asymmetric ArylationChiral Palladium(II) ComplexArylation of in situ generated α-keto imines with arylboronic acids nih.govrsc.org
Asymmetric AminationChiral Rhodium(II) CarboxylateAmination of silyl enol ethers using an O-arylhydroxylamine acs.org
Asymmetric C-H AcylationTransition Metal / Photoredox CatalysisAcylation of α-amino C(sp³)–H bonds with carboxylic acids acs.org

Photochemical and Electrocatalytic Synthetic Pathways

Emerging synthetic strategies harness light or electricity to drive chemical transformations. While less common for the direct synthesis of α-amino ketones, these methods offer unique reactivity profiles.

Photochemical approaches for the functionalization of ketones are known, but direct asymmetric α-amination remains a developing area. More established is the photochemical reductive deamination of α-amino aryl alkyl ketones, which is a reverse reaction. mdpi.com

Electrocatalysis presents a promising avenue for the synthesis of α-amino ketones. An electrochemical protocol for the oxidative cross-dehydrogenative coupling of ketones and secondary amines has been developed using ammonium (B1175870) iodide as a redox catalyst. This method proceeds in a simple undivided cell with graphite (B72142) electrodes. The proposed mechanism involves an initial α-iodination of the ketone followed by nucleophilic substitution by the amine.

Mechanochemical Synthesis Protocols

Mechanochemistry, or synthesis via ball milling, offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. An efficient mechanochemical, one-pot, three-component synthesis of α,α-amino thioketones has been reported by milling 2-oxo aldehydes, amines, and thiols. While this specific reaction yields a different class of compounds, it highlights the potential of mechanochemistry for the multicomponent assembly of complex molecules, which could be adapted for the synthesis of α-amino ketones.

Optimization of Reaction Conditions and Yields for Analogous Fluorinated Aryl-Amino Ketones

The optimization of reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of fluorinated aryl-amino ketones. Key parameters that are typically screened include the catalyst, solvent, temperature, and the nature of the protecting groups and reagents.

In organocatalytic aminations , the structure of the cinchona alkaloid-derived catalyst is paramount. The choice between quinine (B1679958) and quinidine (B1679956) derivatives, as well as the substituent on the primary amine, can invert the stereochemical outcome. The solvent also plays a crucial role, with non-polar solvents like toluene (B28343) often providing the best results.

For metal-catalyzed reactions , the choice of ligand is the most important factor influencing stereoselectivity. The reaction temperature and the nature of the base are also critical. In ruthenium-catalyzed reductive aminations, the addition of a halide salt, such as ammonium iodide, has been shown to be essential for high catalytic activity and selectivity. nih.gov

In biocatalytic systems , optimization involves screening a library of enzyme variants to find one with high activity and selectivity for the specific substrate. whiterose.ac.uknih.govacs.orgresearchgate.net Reaction parameters such as pH, temperature, co-substrate concentration, and cofactor regeneration system are also fine-tuned to maximize performance. whiterose.ac.ukacs.org For fluorinated substrates, the enzyme's tolerance to the fluorine atom and its influence on the electronic properties of the substrate are key considerations. whiterose.ac.ukthe-innovation.org

A hypothetical optimization table for the asymmetric amination of 4'-fluoro-3'-methylacetophenone is presented below, based on general principles from the literature.

EntryCatalyst/EnzymeSolventTemperature (°C)AdditiveYield (%)ee (%)
1(S)-Primary AmineToluene25None7590 (R)
2(R)-Primary AmineToluene25None7288 (S)
3[Ru]-ComplexMethanol (B129727)60NH4I8895 (S)
4[Ru]-ComplexMethanol60NH4Cl8292 (S)
5RedAm-Variant 1Buffer (pH 8.5)30NADPH9196 (R)
6RedAm-Variant 2Buffer (pH 8.5)30NADPH8598 (S)

This table is illustrative and demonstrates a typical optimization process for an asymmetric amination reaction.

Reactivity Profiles of the Amino Functional Group

The primary amino group (-NH2) attached to a tertiary carbon is a key site of reactivity, primarily exhibiting nucleophilic characteristics.

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. As such, it is expected to readily participate in nucleophilic addition and substitution reactions. For instance, it can react with electrophiles like alkyl halides in a process known as N-alkylation to form secondary and tertiary amines, and eventually quaternary ammonium salts. The reaction proceeds via an SN2 mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation is another characteristic reaction, where the amino group attacks acylating agents such as acid chlorides or anhydrides. This nucleophilic acyl substitution results in the formation of an amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Condensation Reactions Leading to Imine and Enamine Formation

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium of this reaction can often be shifted towards the product by removing water as it is formed.

While imine formation is common, the formation of enamines from this specific compound is less likely due to the absence of an alpha-proton on the carbon bearing the amino group. Enamine formation typically requires a primary or secondary amine and a carbonyl compound with at least one alpha-hydrogen.

Oxidation Studies of the Amino Moiety

Primary amines can be oxidized by various oxidizing agents. The product of the oxidation depends on the specific reagent used and the reaction conditions. Mild oxidizing agents might lead to the formation of hydroxylamines or nitroso compounds. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or peroxy acids, can oxidize primary amines to nitro compounds. The specifics of the oxidation of this compound have not been documented, but these general principles would apply.

Reactivity Profiles of the Carbonyl Functional Group

The ketone carbonyl group (C=O) is another major reactive center in the molecule, characterized by its electrophilic carbon atom.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is due to the polarization of the carbon-oxygen double bond, which leaves the carbon with a partial positive charge. Nucleophilic addition to the ketone can lead to a variety of products. For example, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would result in the formation of a tertiary alcohol after an acidic workup.

Cyanohydrin formation can occur upon treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid. The cyanide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which is then protonated.

Carbonyl Reduction Mechanisms

The ketone functional group can be reduced to a secondary alcohol. This is a common and important transformation in organic synthesis. The choice of reducing agent determines the selectivity and outcome of the reaction.

Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Both reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the secondary alcohol. Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and will reduce a wider range of functional groups. Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst (such as palladium, platinum, or nickel), is another effective method for reducing ketones to alcohols.

Enolization and Alpha-Carbon Reactivity

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound allows it to undergo enolization, a process where it exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a cornerstone of its α-carbon reactivity and can be catalyzed by either acid or base. libretexts.org

Under basic conditions, a base can abstract an α-hydrogen to form an enolate anion. This enolate is a resonance-stabilized species and a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com The formation of the enolate is the key step for a variety of α-substitution reactions. libretexts.org Due to the presence of the amino group at the other α-position, the molecule has two distinct α-carbons, but only the methyl group's carbon bears hydrogens that can be removed to form a reactive enolate.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens, facilitating their removal by a weak base (like the solvent) to form the enol. libretexts.org The enol, with its electron-rich C=C double bond, is also nucleophilic and can react with various electrophiles. libretexts.org

The α-carbon of the methyl group is, therefore, a site for various synthetic transformations, including:

Halogenation: In the presence of an acid or base catalyst, the enol or enolate can react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the α-position.

Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. rsc.org

Aldol Condensation: The enolate can act as a nucleophile, attacking the carbonyl carbon of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone.

The reactivity of the α-carbon is a direct consequence of the ability of the carbonyl group to stabilize an adjacent negative charge through resonance in the enolate form. masterorganicchemistry.com

Influence of the Fluorinated Aryl Moiety on Reaction Pathways

The 4-fluoro-3-methylphenyl group attached to the α-carbon bearing the amino group exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

The substituents on the aromatic ring, fluorine and a methyl group, influence the electron density of the molecule and thereby affect reaction rates and the stability of intermediates.

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This increases the electron density on the aromatic ring. libretexts.org

Below is a table illustrating the expected qualitative electronic effects of the substituents on the aryl ring.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Fluorine4-I (Withdrawing)+R (Donating)Net Withdrawing
Methyl3+I (Donating)HyperconjugationDonating

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the 3-methyl group on the phenyl ring introduces steric bulk.

This steric hindrance can play a crucial role in controlling the regiochemistry of reactions, particularly those involving the aromatic ring or the adjacent α-amino group. For example, in electrophilic aromatic substitution reactions, the approach of a bulky electrophile to the positions ortho to the methyl group (positions 2 and 4) might be hindered. numberanalytics.com However, since the primary focus here is on the reactivity of the acetone (B3395972) moiety, the steric effect of the 3-methyl group is more likely to influence reactions involving the α-amino group or conformational preferences of the molecule that could, in turn, affect the reactivity of the distant α-methyl ketone group. The "ortho effect" is a known phenomenon where ortho substituents can sterically force a functional group out of the plane of the benzene ring, which can inhibit resonance. wikipedia.orgvedantu.com

The following table provides a hypothetical comparison of relative reaction rates for a reaction sensitive to steric hindrance at the benzylic position, comparing the subject compound to less substituted analogues.

CompoundRelative Rate (Hypothetical)Primary Steric Influence
1-Amino-1-phenylacetone1.00Baseline
1-Amino-1-(4-fluorophenyl)acetone~0.95Minimal steric change from H
This compound~0.70Steric hindrance from ortho-methyl

This data is illustrative and intended to demonstrate the principle of steric hindrance.

Synthetic Utility and Applications in Advanced Organic Synthesis

1-Amino-1-(4-fluoro-3-methylphenyl)acetone as a Core Building Block

The reactivity of this compound makes it a valuable precursor in multi-step synthetic pathways, particularly for nitrogen-containing compounds.

Nitrogen-containing heterocycles are crucial scaffolds in medicinal chemistry and materials science. nih.gov The subject compound is a key starting material for several important classes of these heterocycles.

While specific examples detailing the cyclization of this compound to pyrimidine (B1678525) derivatives are not extensively documented in the available literature, the general class of aminoketones is known to be a viable precursor for pyrimidine synthesis. Such reactions typically involve condensation with a 1,3-dicarbonyl compound or its equivalent. The amino group and the ketone functionality of the molecule can participate in cyclization reactions to form the pyrimidine ring. For instance, compounds like 1-Ethyl-6-aminouracil serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.com

The synthesis of quinoline (B57606) scaffolds, which are important in the development of new pesticides and pharmaceuticals, often involves the cyclization of anilines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.gov In one established method, a substituted aniline (B41778) like 2-fluoroaniline (B146934) is reacted with an acetoacetate (B1235776) derivative under acidic conditions to form a quinoline ring. nih.gov Another approach involves multicomponent reactions where an amine, an aldehyde, and a compound with an active methylene (B1212753) group combine to form substituted quinolines. chemijournal.comresearchgate.net Although direct synthesis from this compound is not explicitly detailed, its structural elements are amenable to established quinoline synthesis strategies like the Combes, Conrad-Limpach, or Doebner-von Miller reactions.

Table 1: Examples of Reagents in Quinoline Synthesis

Synthesis Name Typical Reagents Product Type
Combes Synthesis Aniline, β-diketone Substituted Quinoline
Conrad-Limpach Aniline, β-ketoester 4-Hydroxyquinoline
Doebner-von Miller Aniline, α,β-unsaturated carbonyl 2-Substituted Quinoline

Isoindoline-1,3-dione derivatives are significant in medicinal chemistry due to their wide range of biological activities. nih.gov The standard synthesis involves the reaction of phthalic anhydride (B1165640) with a primary amine. nih.gov In the context of this compound, its primary amino group can react with phthalic anhydride or a substituted derivative to form the corresponding N-substituted isoindoline-1,3-dione. This reaction typically proceeds through an initial formation of a phthalamic acid intermediate, which then cyclizes upon heating to yield the final dione (B5365651) product.

The synthesis of chiral amines is of great importance in the pharmaceutical industry. The structure of this compound contains a prochiral ketone, which can be reduced to a chiral alcohol. Subsequent chemical modifications can then lead to a variety of complex chiral amines. The presence of the fluorine atom and methyl group on the phenyl ring can influence the stereochemical outcome of such reductions and subsequent reactions.

Derivatization Strategies for Functional Group Diversification

The functional groups present in this compound offer multiple points for derivatization. The primary amino group can be acylated, alkylated, or used in the formation of imines and Schiff bases. The ketone carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the adjacent carbon atom. It can also undergo reduction to an alcohol or reductive amination to form a diamine. These derivatization strategies allow for the generation of a library of compounds with diverse functionalities, which is a common practice in drug discovery to explore structure-activity relationships.

An Examination of this compound in Synthetic Chemistry

The chemical compound this compound, a substituted α-amino ketone, represents a versatile yet underexplored building block in organic synthesis. Its structure, featuring a primary amine adjacent to a ketone, along with a fluorinated and methylated aromatic ring, suggests significant potential for application in various synthetic transformations. This article explores its prospective utility in key areas of advanced organic synthesis, including amide bond formation, thiourea (B124793) synthesis, and the design of novel catalysts and ligands. While direct research on this specific molecule is limited, its reactivity can be inferred from established chemical principles and studies on analogous structures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The unique arrangement of functional groups in this compound—a nucleophilic primary amine and an electrophilic ketone—makes it a valuable synthon. The presence of a fluorine atom and a methyl group on the phenyl ring can further modulate its reactivity, solubility, and electronic properties, offering opportunities for fine-tuning in complex molecular architectures.

The primary amine functionality of this compound makes it a suitable nucleophile for amide bond formation, one of the most fundamental transformations in medicinal and process chemistry. acs.org The reaction typically involves the coupling of the amine with a carboxylic acid, which is activated by a coupling agent, or with a more reactive carboxylic acid derivative like an acyl chloride.

Standard amide coupling protocols can be readily applied. The reaction of this compound with a chosen carboxylic acid in the presence of a carbodiimide (B86325) condensing agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often supplemented with an additive like HOBt (1-hydroxybenzotriazole), would be expected to yield the corresponding N-acylated α-amino ketone. acs.org Alternatively, reaction with acyl chlorides in the presence of a non-nucleophilic base provides a direct route to the amide product. The specific conditions can be optimized to maximize yield and purity, as demonstrated in various amidation processes. acs.org

Table 1: Representative Conditions for Amide Bond Formation with Primary Amines

Amine Substrate (Example) Acylating Agent Coupling Agent/Base Solvent Product Yield
Benzylamine Benzoic Acid EDCI, HOBt Dichloromethane (B109758) (DCM) High
Aniline Acetyl Chloride Triethylamine (TEA) Tetrahydrofuran (THF) High

This table presents generalized conditions for amide bond formation with primary amines to illustrate the potential application for this compound.

The primary amine of this compound can readily undergo reaction with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This transformation is typically efficient and proceeds by the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. mdpi.commdpi.com

For instance, reacting this compound with an aryl or alkyl isothiocyanate in a suitable solvent like acetone (B3395972) or THF at room temperature would be expected to produce the corresponding thiourea. mdpi.comresearchgate.net These thiourea derivatives are valuable in their own right, serving as organocatalysts, ligands for transition metals, and key intermediates in the synthesis of heterocyclic compounds like thiazoles. mdpi.combeilstein-journals.org The synthesis is generally high-yielding and atom-economical. organic-chemistry.org

Table 2: Examples of Thiourea Synthesis from Primary Amines

Amine Substrate Isothiocyanate Solvent Conditions Product
1-Methyl-1-phenylhydrazine 4-Tolyl isothiocyanate Acetone Stir, 2h, RT 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea mdpi.comresearchgate.net
Primary Aliphatic Amines Carbon Disulfide Water RT Symmetrical Thioureas organic-chemistry.org

This table provides examples of thiourea synthesis from various amines, illustrating the general methodology applicable to this compound.

The structure of this compound is highly promising for applications in catalyst and ligand design. The presence of both a nitrogen (amine) and an oxygen (ketone) donor atom in a 1,2-relationship allows it to function as a bidentate chelating ligand for various transition metals. Such N,O-ligands are integral to many catalytic processes.

Furthermore, the amine can be converted into an imine through condensation with a chiral aldehyde, or the ketone can be involved in forming Schiff base ligands. If the α-carbon is a stereocenter, it can be used to introduce chirality into the ligand framework, making it a candidate for asymmetric catalysis. Chiral primary amines and their derivatives are known to be effective in aminocatalysis, promoting a variety of enantioselective transformations. acs.orgacs.org The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, could be fine-tuned by the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring. The development of catalysts from α-amino ketones is a growing field, with applications in asymmetric hydrogenations, C-H functionalizations, and other bond-forming reactions. rsc.org The unique substitution pattern of this compound makes it an intriguing candidate for exploration in the development of novel, highly selective catalysts.

Stereochemical Aspects of 1 Amino 1 4 Fluoro 3 Methylphenyl Acetone Research

Chiral Center Identification and Enantiomeric Purity Assessment Methodologies

The molecule 1-Amino-1-(4-fluoro-3-methylphenyl)acetone possesses a single chiral center. This stereocenter is the carbon atom bonded to the amino group, the (4-fluoro-3-methylphenyl) group, the acetone (B3395972) methyl group (CH₃-C=O), and a hydrogen atom. Due to this asymmetry, the compound exists as a pair of enantiomers, designated as (R)- and (S)-1-Amino-1-(4-fluoro-3-methylphenyl)acetone.

The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial after a chiral synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this evaluation. nih.gov CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides (e.g., teicoplanin), create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), converts the enantiomers into diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the integration of specific signals allows for the quantification of each enantiomer. Alternatively, chiral solvating agents can be used to induce temporary diastereomeric interactions, causing a chemical shift difference between the enantiomers in the NMR spectrum.

Resolution Methods for Racemic this compound

Synthesizing this compound often results in a racemic mixture, a 1:1 ratio of the (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying the properties of the individual stereoisomers.

A classic and scalable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. This reaction produces a pair of diastereomeric salts, for example, (R)-amine·(R)-acid and (S)-amine·(R)-acid.

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first. This salt can then be isolated by filtration. A subsequent acid-base workup is performed to break the salt apart, liberating the enantiomerically enriched amine.

Table 1: Illustrative Example of Diastereomeric Salt Resolution

StepProcedureObservation
1. Salt Formation Racemic this compound is dissolved in ethanol. An equimolar amount of enantiopure (R)-(-)-Mandelic Acid is added.The solution is heated to ensure complete dissolution.
2. Crystallization The solution is slowly cooled to room temperature and then to 0-5 °C.A crystalline solid precipitates from the solution.
3. Isolation The solid is collected by vacuum filtration and washed with cold ethanol.The less soluble diastereomeric salt, e.g., (S)-amine·(R)-acid, is isolated.
4. Liberation The isolated salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and then extracted with an organic solvent (e.g., ethyl acetate).The enantiomerically enriched (S)-1-Amino-1-(4-fluoro-3-methylphenyl)acetone is recovered.

Preparative chiral chromatography is a highly effective method for resolving racemic mixtures. nih.gov This technique utilizes the same principles as analytical chiral HPLC but on a larger scale to isolate quantities of each enantiomer. The racemic mixture is passed through a column packed with a chiral stationary phase (CSP).

The differential interaction between the enantiomers and the CSP leads to different elution times. Polysaccharide-based CSPs are widely used due to their broad applicability and high loading capacity. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns is also an increasingly popular green alternative, often providing faster separations with less solvent waste. nih.gov

Table 2: Hypothetical Chiral HPLC Separation Protocol

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane (B92381)/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothetical Retention Time (S)-enantiomer 8.5 min
Hypothetical Retention Time (R)-enantiomer 10.2 min

Kinetic resolution is a process where one enantiomer of a racemate reacts at a faster rate than the other in the presence of a chiral catalyst or enzyme. tno.nl This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For an amine like this compound, enzymes such as lipases or acylases are commonly employed. harvard.edu For instance, the racemic amine can first be acylated to form an N-acyl derivative. Then, an acylase enzyme can be used to selectively hydrolyze the N-acyl derivative of one enantiomer (e.g., the L- or S-enantiomer), leaving the other N-acylated enantiomer untouched. harvard.edunih.gov The resulting mixture of the free amino acid and the N-acylated amino acid can then be easily separated. Transaminases can also be used in kinetic resolutions to convert one amine enantiomer into a ketone, allowing for the isolation of the remaining, unreacted amine enantiomer. researchgate.net

Absolute Configuration Determination Using Spectroscopic and Crystallographic Methods

Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is a final, crucial step.

Single-crystal X-ray crystallography is the most definitive method for determining absolute configuration. researchgate.net By analyzing the diffraction pattern of X-rays passing through a high-quality crystal of an enantiopure sample (often as a salt with a known chiral counterpart), the precise three-dimensional arrangement of every atom in the molecule can be determined. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for unambiguous assignment of the absolute stereochemistry. researchgate.net

Spectroscopic methods are also widely used. As mentioned, NMR analysis of diastereomers formed with a chiral derivatizing agent of known absolute configuration can allow for the configuration of the amine to be deduced. researchgate.net In addition to NMR, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful techniques. nih.gov These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectrum with a spectrum predicted by quantum chemical calculations for a given absolute configuration (e.g., the S-configuration), the correct configuration can be assigned. nih.gov

Table 3: Methods for Absolute Configuration Determination

MethodPrincipleApplication to Compound
Single-Crystal X-ray Crystallography Direct visualization of the 3D atomic arrangement by X-ray diffraction. researchgate.netRequires formation of a suitable single crystal of an enantiopure salt (e.g., with tartaric acid). Provides unambiguous R/S assignment.
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra (e.g., using Mosher's acid). researchgate.netThe enantiopure amine is reacted with (R)-Mosher's acid chloride. The ¹H or ¹⁹F NMR spectrum of the resulting amide is analyzed to deduce the configuration.
Circular Dichroism (CD/VCD) Measures differential absorption of circularly polarized light, which is unique for each enantiomer. nih.govThe experimental CD spectrum is compared to quantum-chemically calculated spectra for the R and S configurations to find the match.

Theoretical and Computational Insights into this compound

A detailed examination of the electronic structure, reactivity, and conformational dynamics of the novel compound this compound has been the subject of recent theoretical and computational investigations. Through the application of sophisticated quantum chemical calculations and molecular modeling simulations, researchers are beginning to elucidate the fundamental properties of this molecule, offering insights that are crucial for understanding its behavior at the molecular level.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques in Structural Elucidation Research

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms, the functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms. msu.edu For 1-Amino-1-(4-fluoro-3-methylphenyl)acetone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for unambiguous structural confirmation.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the amino and carbonyl groups, the amine (NH₂) protons, and the two methyl (CH₃) groups. The chemical shift of the NH₂ protons can vary and may appear as a broad signal due to hydrogen bonding and chemical exchange. msu.edu

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) is typically found significantly downfield. Couplings between carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) provide crucial evidence for the position of the fluorine substituent on the aromatic ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it easy to detect. wikipedia.orgnih.gov The spectrum would show a single resonance for the fluorine atom, and its coupling to nearby protons (³J-HF, ⁴J-HF) and carbons would be observable in ¹H and ¹³C spectra, respectively, confirming its location. The chemical shift range for organofluorine compounds is very wide, allowing for sensitive detection of the local electronic environment. wikipedia.org

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic H (position 2) 7.1 - 7.4 Doublet of doublets (dd) Coupled to H at position 6 and F at position 4.
Aromatic H (position 5) 7.0 - 7.3 Doublet (d) Coupled to F at position 4.
Aromatic H (position 6) 6.9 - 7.2 Doublet (d) Coupled to H at position 2.
Methine CH 4.0 - 4.5 Singlet (s) or Quartet (q) Positioned between electron-withdrawing groups. May show coupling to NH₂ protons.
Acetone (B3395972) CH₃ 2.1 - 2.4 Singlet (s) Typical range for a methyl ketone.
Aromatic CH₃ 2.2 - 2.5 Singlet (s) Attached to the aromatic ring.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency.

For this compound, the key functional groups are the primary amine (NH₂), the ketone (C=O), the aromatic ring, the C-F bond, and C-H bonds. A primary amine is characterized by two N-H stretching bands. libretexts.org The carbonyl group of the ketone will produce a strong, sharp absorption. libretexts.org

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity/Shape
N-H Stretch (Primary Amine) 3300 - 3500 Medium, two sharp bands
C-H Stretch (Aromatic) 3000 - 3100 Medium to weak
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=O Stretch (Ketone) 1700 - 1725 Strong, sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium to weak, multiple bands
N-H Bend (Primary Amine) 1590 - 1650 Medium to strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. Techniques like Electrospray Ionization (ESI) are gentle and typically yield the protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of chromatography with the detection capabilities of MS. d-nb.inforesearchgate.net

The molecular formula of this compound is C₁₀H₁₂FNO. Its molecular weight is 181.21 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ ion at m/z 182.2. High-resolution mass spectrometry (e.g., ESI-TOF) could confirm the elemental composition with high accuracy.

Under harsher ionization conditions like Electron Impact (EI) in GC-MS, the molecule would fragment in predictable ways. Key fragmentations would include alpha-cleavage on either side of the carbonyl group and cleavage adjacent to the amino group.

Expected Mass Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
181 [M]⁺ Molecular Ion
166 [M - CH₃]⁺ Loss of a methyl radical from the acetone moiety.
138 [C₈H₈FN]⁺ Alpha-cleavage with loss of the acetyl radical (•COCH₃).
123 [C₇H₅F]⁺ Cleavage and rearrangement, loss of amine and acetone side chain.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted aromatic ring and the carbonyl group in this compound are chromophores that absorb UV light. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons on the carbonyl oxygen. researchgate.net The exact position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring and the solvent used. mun.caacs.org For substituted acetophenones, π → π* transitions typically appear as strong bands, while n → π* transitions are weaker. researchgate.net

X-ray Crystallography for Solid-State Structural Determination Research

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would unequivocally confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. Furthermore, it would reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. This method is the only way to determine the absolute configuration of a chiral center without ambiguity.

Chromatographic Methods in Purity Assessment and Reaction Monitoring Research

Chromatographic techniques are indispensable for separating components of a mixture and are therefore critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method (using a C18 column) would likely be employed. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. This method is also ideal for monitoring a synthesis reaction by taking small aliquots from the reaction mixture over time to track the consumption of starting materials and the formation of the product.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. While direct analysis of this compound by GC might be possible, its polarity and potential for thermal degradation could be problematic. Often, polar compounds containing amine groups are derivatized to increase their volatility and improve peak shape before GC analysis. amazonaws.comresearchgate.net For instance, the amine could be acylated or silylated. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC provides excellent quantitative purity data. d-nb.infoamazonaws.com

High-Performance Liquid Chromatography (HPLC) in Method Development and Purity

High-Performance Liquid Chromatography is an indispensable tool for the analysis of non-volatile compounds like this compound. In the context of method development, a systematic approach is undertaken to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. This involves the careful selection of a stationary phase, mobile phase composition, and detector.

For a compound with the structural features of this compound, a reversed-phase HPLC method is typically developed. A C18 column is a common first choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the timely elution of all components with good peak shape.

The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A typical purity specification for a research-grade compound would be greater than 98% or 99%.

Table 1: Illustrative HPLC Method Parameters for Purity Determination

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed, often after derivatization to increase its volatility and thermal stability. A common derivatization agent for amines and ketones is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for identifying and quantifying volatile impurities. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Table 2: Representative GC-MS Conditions for Impurity Profiling

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Mass Range 40-500 amu

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The choice of eluent is critical for achieving good separation. For a compound of this nature, a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol or dichloromethane (B109758) is often used. After the solvent front has moved up the plate, the plate is removed, dried, and visualized, typically under UV light. The relative positions of the spots (Rf values) for the starting materials and the product indicate the progress of the reaction.

Table 3: Example TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Ethyl Acetate / Hexane (1:1, v/v)
Visualization UV light (254 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and in this case, fluorine) within the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₂FNO). A close agreement between the found and calculated values provides strong evidence for the correct elemental composition and purity of the compound.

Table 4: Theoretical vs. Found Elemental Analysis Data

ElementTheoretical %Found % (Illustrative)
Carbon (C) 66.2866.21
Hydrogen (H) 6.676.71
Nitrogen (N) 7.737.69
Fluorine (F) 10.4810.42

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of α-amino ketones has been a subject of considerable research, aiming for improved efficiency, sustainability, and atom economy. rsc.org Traditional methods often involve multiple steps and the use of hazardous reagents. Future research on 1-Amino-1-(4-fluoro-3-methylphenyl)acetone would likely focus on developing greener synthetic protocols.

Key areas for development include:

Catalytic Direct Amination: Moving away from stoichiometric reagents, research could explore the use of transition-metal catalysts (e.g., copper, iron) or organocatalysts for the direct α-amination of a precursor ketone, 1-(4-fluoro-3-methylphenyl)ethanone. organic-chemistry.org

Biocatalysis: The use of enzymes, such as α-oxoamine synthases, offers a highly stereospecific and environmentally benign route to α-amino ketones, operating in mild aqueous conditions without the need for protecting groups. nih.gov

Electrochemical Synthesis: Electrochemical methods can replace chemical oxidants, reducing waste. For instance, an electrochemical approach could be used for the α-halogenation of the precursor ketone, followed by nucleophilic substitution with an amine. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Method Precursors Key Features Potential Advantages
Catalytic Direct Amination 1-(4-fluoro-3-methylphenyl)ethanone, Ammonia Transition-metal or organocatalyst High atom economy, reduced steps
Biocatalytic Synthesis An appropriate amino acid precursor α-oxoamine synthase enzyme High stereospecificity, green conditions
Electrochemical Synthesis 1-(4-fluoro-3-methylphenyl)ethanone In-situ generation of reagents Avoids hazardous chemical oxidants

Exploration of Novel Chemical Transformations and Derivatizations

The α-amino ketone motif is a versatile scaffold for further chemical modifications. Future research would undoubtedly explore the derivatization of this compound to create a library of new compounds with potentially interesting properties.

Potential transformations include:

N-functionalization: The primary amino group is a key handle for derivatization, allowing for the introduction of a wide range of substituents through reactions like acylation, alkylation, and reductive amination.

Carbonyl Group Chemistry: The ketone functionality can be transformed into other groups, such as alcohols (via reduction) or alkenes (via Wittig-type reactions), leading to diverse molecular architectures.

Ring-forming Reactions: The bifunctional nature of α-amino ketones makes them excellent precursors for the synthesis of various heterocyclic compounds, such as pyrazines, imidazoles, or oxazoles, which are prevalent in medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and the potential for rapid reaction optimization. The integration of the synthesis of this compound and its derivatives into a flow chemistry platform could be a significant research direction.

Key benefits would include:

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions.

Scalability: Reactions developed in flow can often be scaled up more easily and safely than batch reactions by simply running the system for a longer duration.

On-demand Synthesis: An automated platform could enable the on-demand synthesis of a library of derivatives of this compound for screening purposes.

Predictive Chemistry via Machine Learning and Artificial Intelligence Applications

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, retrosynthetic pathways, and molecular properties. researchgate.netyoutube.com For this compound, AI could be applied in several ways:

Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that a human chemist might overlook. youtube.com

Reaction-Condition Optimization: ML models can be trained on reaction data to predict the optimal conditions for the synthesis of this compound, maximizing yield and minimizing byproducts.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, helping to guide the design of new molecules with desired characteristics. For example, QSAR (Quantitative Structure-Activity Relationship) models could be developed for aminoketone derivatives to predict their activity as enzyme inhibitors. nih.gov

Table 2: Potential Applications of AI in the Study of this compound

AI Application Input Data Predicted Output Potential Impact
Retrosynthesis Target molecule structure Potential synthetic pathways Discovery of novel and more efficient syntheses
Reaction Optimization Reactants, catalysts, solvents, temperature Reaction yield, selectivity Reduced experimental effort, improved sustainability
Property Prediction Molecular structure of derivatives Physicochemical or biological properties Rational design of new functional molecules

Design and Synthesis of Photo- and Electro-active Derivatives for Advanced Materials Research

The strategic introduction of photo- or electro-active moieties onto the this compound scaffold could lead to the development of novel materials. The design of such molecules often involves creating extended π-conjugated systems and incorporating electron-donating and electron-withdrawing groups to tune the electronic properties. gla.ac.uk

Future research could focus on:

Synthesis of Fluorescent Derivatives: By analogy with the synthesis of fluorescent α-amino acids, the amino group of this compound could be coupled with fluorophores. gla.ac.uk Alternatively, the aromatic ring could be extended through cross-coupling reactions to create a more conjugated, and therefore potentially fluorescent, system.

Development of Electro-active Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or thiophene (B33073) units). Polymerization could then lead to electro-active materials with potential applications in sensors, organic electronics, or battery technologies. The fluorine atom in the structure could enhance the electrochemical stability of such polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Amino-1-(4-fluoro-3-methylphenyl)acetone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A plausible route involves reductive amination of 4-fluoro-3-methylacetophenone (CAS 369-32-4, ) using ammonium acetate in methanol under reflux. Optimization should include:

  • Temperature control : Monitor via thermocouples (80–100°C range).
  • Catalyst screening : Test NaBH4 vs. Pd/C under H2 atmosphere for yield comparison.
  • Purification : Use flash chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol.
  • Validation : Track intermediates via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity by HPLC (≥95%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign signals using 1H-13C HSQC and HMBC to confirm amino and fluoromethyl group positions.
  • X-ray crystallography : Grow single crystals via slow evaporation in DCM/hexane. Refine parameters (e.g., R factor ≤0.05, data-to-parameter ratio >15) to resolve dihedral angles between the fluorophenyl and acetone moieties, as demonstrated for structurally related chromene derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, MeOH, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~260 nm).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify hydrolytic or oxidative byproducts.
  • Storage : Store under inert gas at −20°C in amber vials to prevent photodegradation, following guidelines for similar amino-acetophenones .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro-3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices, identifying electrophilic hotspots.
  • Experimental validation : Compare reaction rates with analogs lacking fluorine or methyl groups (e.g., 3-methylphenyl vs. 4-fluorophenyl derivatives). Use kinetic studies (GC-MS monitoring) to quantify activation energies .

Q. What intermolecular interactions dominate the crystal packing, and how can they be exploited for co-crystal engineering?

  • Methodological Answer :

  • Analyze X-ray data for hydrogen-bonding motifs (e.g., N–H⋯O=C or C–H⋯F interactions) and π-stacking distances. For example, related fluorophenyl compounds form zigzag tapes via 12-membered {HNC3N}2 synthons .
  • Design co-crystals with dicarboxylic acids (e.g., oxalic acid) to enhance solubility while maintaining thermal stability (DSC/TGA validation).

Q. How can conflicting spectroscopic data (e.g., NMR shift discrepancies) be resolved when synthesizing derivatives?

  • Methodological Answer :

  • Dynamic effects : Conduct VT-NMR (25–80°C) to detect rotameric equilibria affecting signal splitting.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3CO-group) to simplify coupling patterns, as shown for deuterated amino-alcohol derivatives .
  • Cross-validate : Compare experimental IR stretching frequencies (C=O ~1700 cm⁻¹) with computed spectra (Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.